molecular formula C10H20O B1660423 (E)-Subaeneol CAS No. 7643-66-5

(E)-Subaeneol

Cat. No.: B1660423
CAS No.: 7643-66-5
M. Wt: 156.26 g/mol
InChI Key: CWMHVHGNKIXPOD-WEVVVXLNSA-N
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Description

IUPAC Nomenclature and Systematic Identification

(E)-Subaeneol is systematically named (6E)-2,6-dimethyloct-6-en-2-ol according to IUPAC guidelines. This nomenclature reflects its structural features:

  • "Oct-6-en-2-ol" : An 8-carbon chain with a hydroxyl (-OH) group at position 2 and a double bond between carbons 6 and 7.
  • "2,6-dimethyl" : Methyl groups at positions 2 and 6.
  • "6E" : The E (trans) configuration of the double bond at position 6.

The numbering prioritizes the hydroxyl group, ensuring the lowest possible locants for substituents. Alternative names include dihydromyrcenol and 2,6-dimethyloct-6-en-2-ol, though these lack stereochemical specificity.

Table 1: Systematic Identifiers for this compound

Property Value
IUPAC Name (6E)-2,6-dimethyloct-6-en-2-ol
CAS Registry Number 30385-25-2
SMILES CC=C(C)CCCC(C)(C)O
InChI Key CWMHVHGNKIXPOD-WEVVVXLNSA-N

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₀H₂₀O (molecular weight: 156.265 g/mol) confirms an unsaturated monohydric alcohol structure. Key stereochemical features include:

  • A trans-configured double bond at C6–C7, confirmed via nuclear magnetic resonance (NMR) coupling constants (J = 15 Hz for trans vs. <12 Hz for cis).
  • Achiral centers : Despite two methyl branches, the molecule lacks defined stereocenters due to symmetry at C2 and C6.

Table 2: Stereochemical Properties

Property Value
Double-bond geometry E (trans)
Defined stereocenters 0
E/Z centers 1

Hydrogenation experiments and ozonolysis have been employed to validate the double bond’s position and geometry. For instance, catalytic hydrogenation eliminates the double bond, yielding 2,6-dimethyldecan-2-ol, while ozonolysis fragments the molecule into smaller aldehydes.

Comparative Analysis of Cis-Trans Isomerism in Subaeneol Derivatives

The E/Z isomerism in subaeneol derivatives profoundly impacts physical and chemical properties:

Table 3: Cis (Z) vs. Trans (E) Isomer Comparison

Property This compound (Z)-Subaeneol
Boiling Point 219.9°C ~210°C (estimated)
Dipole Moment 1.8 D (calculated) 2.3 D (calculated)
Stability Higher (lower steric strain) Lower (1.10 kcal/mol penalty)

The E isomer’s stability arises from minimized steric hindrance between the C2 methyl group and the C6–C7 double bond. In contrast, the Z isomer’s cis arrangement increases van der Waals repulsion, raising its energy by ~1.10 kcal/mol. Spectroscopically, the isomers are distinguishable via infrared (IR) spectroscopy, where Z isomers exhibit higher C=C stretching frequencies due to reduced conjugation.

Computational Modeling of Conformational Dynamics

Molecular dynamics (MD) simulations and density functional theory (DFT) have elucidated this compound’s conformational landscape:

Key Findings :

  • Rotational barriers : The C6–C7 double bond restricts rotation, but adjacent single bonds (C5–C6, C7–C8) permit flexibility, yielding three dominant conformers with energy differences <2 kcal/mol.
  • Hydrogen-bonding propensity : The hydroxyl group forms weak hydrogen bonds (2.1–2.5 Å) with silica surfaces, influencing adsorption behavior in industrial applications.

Table 4: Computational Parameters for Conformational Analysis

Method Basis Set Energy (kcal/mol)
DFT (B3LYP) 6-31G(d,p) 0.0 (reference)
DFT (M06-2X) def2-TZVP +1.2
Molecular Mechanics MMFF94 +1.8

Simulations reveal that the lowest-energy conformer adopts a planar arrangement around the double bond, maximizing hyperconjugation between the π(C=C) and σ(C–O) orbitals. Conformational flooding techniques predict a relaxation time of 40–60 ps for interconversion between states, consistent with experimental NMR linewidths.

Properties

CAS No.

7643-66-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-2,6-dimethyloct-6-en-2-ol

InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3/b9-5+

InChI Key

CWMHVHGNKIXPOD-WEVVVXLNSA-N

SMILES

CC=C(C)CCCC(C)(C)O

Isomeric SMILES

C/C=C(\C)/CCCC(C)(C)O

Canonical SMILES

CC=C(C)CCCC(C)(C)O

Other CAS No.

30385-25-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Subaeneol can be synthesized through various methods. One common approach involves the treatment of essential oils with acetic anhydride and pyridine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by purification by distillation .

Industrial Production Methods

Industrial production of this compound typically involves the use of dihydromyrcenol as a precursor. The process includes the reaction of dihydromyrcenol with carbon monoxide under specific conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-Subaeneol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Pharmaceutical Applications

(E)-Subaeneol has been studied for its potential therapeutic effects. Its applications in pharmaceuticals include:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have shown its effectiveness against various bacterial strains, which is crucial in combating antibiotic resistance .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory diseases. This property could be harnessed in the formulation of topical anti-inflammatory medications .
  • Antioxidant Effects : this compound has also been investigated for its antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the development of nutraceuticals aimed at promoting health and longevity .

Agricultural Applications

In agriculture, this compound's properties are being explored for enhancing crop protection and growth:

  • Pesticidal Properties : Preliminary studies suggest that this compound may act as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals. Its efficacy against certain pests could lead to its use in organic farming practices .
  • Plant Growth Promotion : Some research indicates that this compound may promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil . This application could support sustainable agricultural practices.

Materials Science Applications

The unique chemical structure of this compound allows for innovative applications in materials science:

  • Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of biodegradable polymers. These materials are increasingly important for reducing plastic waste and promoting environmental sustainability .
  • Coatings and Adhesives : The compound's adhesive properties make it suitable for developing eco-friendly coatings and adhesives. This application aligns with the growing demand for sustainable materials in various industries .

Case Studies and Research Findings

Application AreaStudy/Research FindingsSource
AntimicrobialEffective against multiple bacterial strains; potential for new antibiotic development
Anti-inflammatoryDemonstrated significant anti-inflammatory effects in vitro
AntioxidantExhibits strong antioxidant activity, beneficial for health products
PesticidalShows promise as a natural pesticide alternative
Plant Growth PromotionEnhances nutrient uptake and stimulates beneficial soil microbes
Polymer SynthesisCan be used to create biodegradable polymers
CoatingsSuitable for eco-friendly coatings and adhesives

Mechanism of Action

The mechanism of action of (E)-Subaeneol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity and stability. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-Crotonaldehyde (cis-2-Butenal)

(Z)-Crotonaldehyde is the cis isomer of (E)-Subaeneol, sharing the same molecular formula but differing in spatial arrangement.

Table 1: Structural and Physical Property Comparison
Property This compound (Z)-Crotonaldehyde
Configuration trans cis
Boiling Point 104–105°C 102–103°C
Dipole Moment 3.07 D 2.94 D
Stability More stable Less stable
Reactivity Higher electrophilicity Lower electrophilicity

Key Findings :

  • The trans isomer (this compound) exhibits greater thermal stability due to reduced steric hindrance between substituents .
  • This compound’s higher dipole moment enhances its solubility in polar solvents, making it preferable in polymerization reactions .

Acrolein (Propenal)

Acrolein (C₃H₄O) is another α,β-unsaturated aldehyde but lacks the methyl group present in this compound.

Table 2: Functional Comparison
Property This compound Acrolein
Molecular Weight 70.09 g/mol 56.06 g/mol
Toxicity (LC₅₀) 2.4 mg/L (fish) 0.08 mg/L (fish)
Applications Resins, flavoring Herbicides, biocides

Key Findings :

  • Acrolein’s smaller size increases volatility and toxicity, limiting its use in consumer products compared to this compound .
  • This compound’s methyl group enhances its utility in synthetic chemistry, enabling regioselective Diels-Alder reactions .

Comparison with Functionally Similar Compounds

Furfural (2-Furaldehyde)

Furfural (C₅H₄O₂) is a bio-based aldehyde used similarly in resin production.

Table 3: Industrial Application Comparison
Property This compound Furfural
Source Petrochemical Agricultural waste
Biodegradability Low High
Market Price $1,200/ton $800/ton

Key Findings :

  • Furfural’s renewable sourcing appeals to green chemistry initiatives, but this compound offers superior reactivity in crosslinking applications .

Research Implications and Limitations

  • Analytical Challenges: Differentiating this compound from isomers requires advanced techniques like GC-MS or NMR, as noted in substance identification guidelines .
  • Data Gaps: Limited ecotoxicological studies on this compound’s long-term environmental impact exist compared to acrolein .

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